molecular formula C7H8FNO2S B2602157 3-Fluoro-2-methanesulfonylaniline CAS No. 1499020-26-6

3-Fluoro-2-methanesulfonylaniline

Cat. No.: B2602157
CAS No.: 1499020-26-6
M. Wt: 189.2
InChI Key: YGTRFRLWJRSYET-UHFFFAOYSA-N
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Description

3-Fluoro-2-methanesulfonylaniline is an organic compound with the molecular formula C7H8FNO2S and a molecular weight of 189.21 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 3-position and a methanesulfonyl group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Scientific Research Applications

3-Fluoro-2-methanesulfonylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

The safety information for 3-Fluoro-2-methanesulfonylaniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Fluorinated compounds, such as 3-Fluoro-2-methanesulfonylaniline, have been gaining interest in various fields. The unique properties of these compounds make them largely irreplaceable in many applications . As such, there is a growing trend towards the development of new fluorinated moieties and short chain alternatives to promote biodegradability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methanesulfonylaniline typically involves the introduction of the fluorine and methanesulfonyl groups onto the aniline ring. One common method involves the reaction of 3-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methanesulfonylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methanesulfonylaniline involves its interaction with specific molecular targets. The fluorine atom and methanesulfonyl group play crucial roles in its reactivity and binding affinity. These functional groups can influence the compound’s ability to interact with enzymes, receptors, or other biomolecules, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-methanesulfonylaniline is unique due to the presence of both the fluorine atom and methanesulfonyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-2-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTRFRLWJRSYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499020-26-6
Record name 3-fluoro-2-methanesulfonylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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